molecular formula C31H25FN2O9 B12398648 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12398648
M. Wt: 588.5 g/mol
InChI Key: DBNWXXHQEQCDIA-JOYBOTNZSA-N
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Description

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes multiple functional groups such as benzoyloxy, fluoro, and dioxopyrimidinyl groups

Preparation Methods

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the benzoyloxy and fluoro groups. The final step involves the attachment of the dioxopyrimidinyl group. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in viral replication or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C31H25FN2O9

Molecular Weight

588.5 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H25FN2O9/c1-31(43-28(38)21-15-9-4-10-16-21)24(42-27(37)20-13-7-3-8-14-20)23(18-40-26(36)19-11-5-2-6-12-19)41-29(31)34-17-22(32)25(35)33-30(34)39/h2-17,23-24,29H,18H2,1H3,(H,33,35,39)/t23-,24?,29-,31+/m1/s1

InChI Key

DBNWXXHQEQCDIA-JOYBOTNZSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=C(C(=O)NC4=O)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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